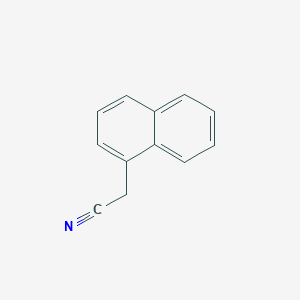![molecular formula C15H10ClNO2S B090684 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione CAS No. 19378-58-6](/img/structure/B90684.png)
2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione is not fully understood. However, studies have suggested that the compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. In addition, the compound has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione in lab experiments is its potential as a novel anti-cancer agent. However, one of the limitations is the lack of knowledge about its mechanism of action. Further studies are needed to fully understand how the compound works and to determine its potential side effects.
Orientations Futures
There are several future directions for research on 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione. One direction is to further investigate its potential as an anti-cancer agent and to determine its efficacy in vivo. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and to determine its potential side effects.
Méthodes De Synthèse
The synthesis of 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione involves the reaction of 4-chlorobenzyl mercaptan and phthalic anhydride in the presence of a catalyst such as zinc chloride. The reaction takes place under reflux in a solvent such as toluene or xylene. The resulting product is then purified through recrystallization to obtain a pure form of 2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione.
Applications De Recherche Scientifique
2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione has been studied for its potential applications in various fields of research. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
Propriétés
Numéro CAS |
19378-58-6 |
|---|---|
Nom du produit |
2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione |
Formule moléculaire |
C15H10ClNO2S |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H10ClNO2S/c16-10-5-7-11(8-6-10)20-9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 |
Clé InChI |
VYNUNOZCGNACCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CSC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CSC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



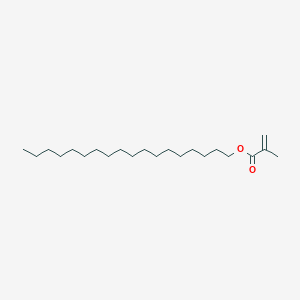
![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)
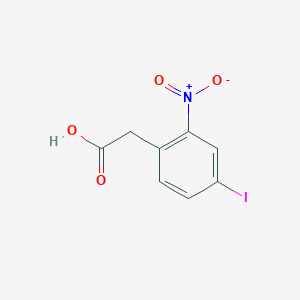
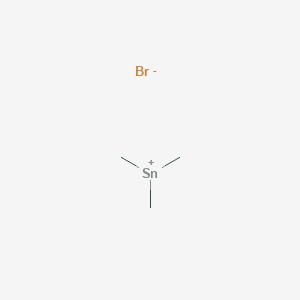

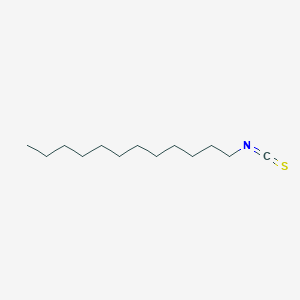
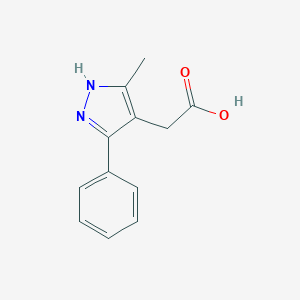
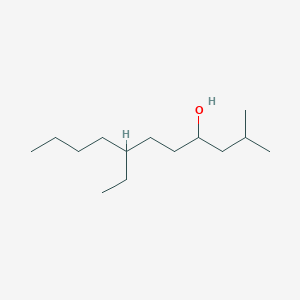
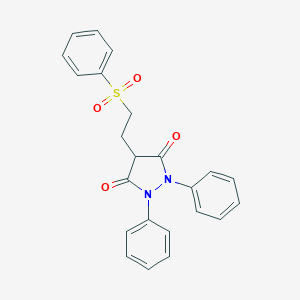
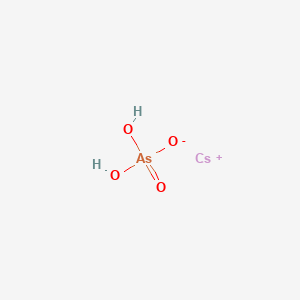
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
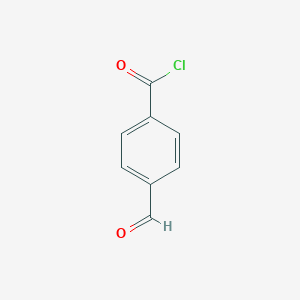
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)
